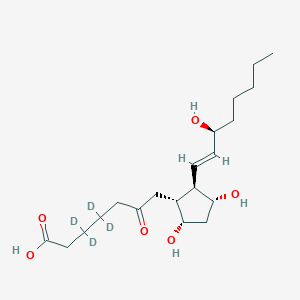![molecular formula C14H14BrN3O B163518 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 134881-53-1](/img/structure/B163518.png)
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not fully understood. However, research studies have suggested that it may inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the death of cancer cells. Additionally, this compound has been shown to modulate the immune response, which may contribute to its anti-inflammatory and antimicrobial properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is its potential use in the development of novel drugs for the treatment of cancer, inflammatory, and infectious diseases. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One of the main areas of focus is the development of novel drugs based on this compound for the treatment of cancer, inflammatory, and infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential use in the modulation of the immune response. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves the reaction of 4-bromobenzoyl chloride with 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.
Scientific Research Applications
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been extensively studied for its potential applications in drug discovery and development. Several research studies have demonstrated its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has shown anti-inflammatory and antimicrobial properties, suggesting its potential use in the treatment of inflammatory and infectious diseases.
properties
CAS RN |
134881-53-1 |
|---|---|
Molecular Formula |
C14H14BrN3O |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C14H14BrN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2 |
InChI Key |
HDLANZVRTUDTAR-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1 |
Canonical SMILES |
C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1 |
synonyms |
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)










![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)

